molecular formula C11H16ClNO B2877507 6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride CAS No. 1993320-17-4

6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride

Cat. No.: B2877507
CAS No.: 1993320-17-4
M. Wt: 213.71
InChI Key: JGWNQBJHQSAGJX-UHFFFAOYSA-N
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Description

6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride is a chemical compound with the molecular formula C11H16ClNO It is a derivative of benzazepine, characterized by the presence of a methoxy group at the 6th position and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Barbier reaction and automated systems for the methoxylation and salt formation steps to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound to its fully saturated form.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other positions on the benzazepine ring using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaH in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Fully saturated benzazepine derivatives.

    Substitution: Alkylated benzazepine derivatives.

Scientific Research Applications

6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical and biological applications where other similar compounds may not be as effective.

Properties

IUPAC Name

6-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-13-11-6-2-4-9-8-12-7-3-5-10(9)11;/h2,4,6,12H,3,5,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWNQBJHQSAGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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